molecular formula C8H6ClOPS2 B15196453 2-(Chlorothiophen-2-ylphosphoryl)thiophene CAS No. 93973-60-5

2-(Chlorothiophen-2-ylphosphoryl)thiophene

Cat. No.: B15196453
CAS No.: 93973-60-5
M. Wt: 248.7 g/mol
InChI Key: WVOFHDINDBSIJZ-UHFFFAOYSA-N
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Description

2-(Chlorothiophen-2-ylphosphoryl)thiophene is a heterocyclic compound containing a thiophene ring substituted with a chlorothiophenylphosphoryl group. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and industrial chemistry due to their unique structural and electronic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chlorothiophen-2-ylphosphoryl)thiophene typically involves the phosphorylation of 2-chlorothiophene. One common method is the reaction of 2-chlorothiophene with a phosphorylating agent such as phosphorus oxychloride (POCl3) under controlled conditions. The reaction is usually carried out in the presence of a base like pyridine to facilitate the formation of the phosphorylated product .

Industrial Production Methods: Industrial production of thiophene derivatives, including this compound, often involves large-scale phosphorylation reactions using automated reactors to ensure consistent quality and yield. The process parameters, such as temperature, pressure, and reaction time, are optimized to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 2-(Chlorothiophen-2-ylphosphoryl)thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

    Reduction: Lithium aluminum hydride (LiAlH4)

    Substitution: Amines, thiols

Major Products Formed:

Scientific Research Applications

2-(Chlorothiophen-2-ylphosphoryl)thiophene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Chlorothiophen-2-ylphosphoryl)thiophene involves its interaction with specific molecular targets and pathways. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to modulation of their activity. The phosphoryl group can participate in hydrogen bonding and electrostatic interactions, enhancing the compound’s binding affinity to its targets .

Comparison with Similar Compounds

    2-Chlorothiophene: A simpler derivative with a chlorine atom substituted at the 2-position of the thiophene ring.

    Thiophene-2-phosphoryl chloride: Contains a phosphoryl chloride group instead of a chlorothiophenylphosphoryl group.

Uniqueness: 2-(Chlorothiophen-2-ylphosphoryl)thiophene is unique due to the presence of both a chlorothiophenyl and a phosphoryl group, which imparts distinct electronic and steric properties.

Properties

CAS No.

93973-60-5

Molecular Formula

C8H6ClOPS2

Molecular Weight

248.7 g/mol

IUPAC Name

2-[chloro(thiophen-2-yl)phosphoryl]thiophene

InChI

InChI=1S/C8H6ClOPS2/c9-11(10,7-3-1-5-12-7)8-4-2-6-13-8/h1-6H

InChI Key

WVOFHDINDBSIJZ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)P(=O)(C2=CC=CS2)Cl

Origin of Product

United States

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